
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is a chemical compound that has been extensively studied in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that this compound interacts with specific proteins and enzymes in the body, leading to its biological effects. For example, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer development, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory properties. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to its anti-tumor properties. Additionally, it has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit strong biological activity at low concentrations, making it a suitable candidate for drug development. However, its limitations include its instability in aqueous solutions and its limited solubility in organic solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
Future research on 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine could focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the mechanism of action of this compound to better understand its biological effects.
3. Development of novel derivatives of 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine with improved pharmacological properties.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies for the treatment of various diseases.
5. Investigation of the potential synergistic effects of this compound with other drugs or therapies for enhanced therapeutic outcomes.
Conclusion
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is a promising compound that has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits various biochemical and physiological effects, making it a suitable candidate for drug development. Further research on this compound could lead to the development of novel therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves the reaction of 1-methyl-1H-pyrazol-3-amine with formaldehyde and morpholine in the presence of a catalyst. The reaction proceeds through a Mannich reaction mechanism, resulting in the formation of the target compound. This synthesis method has been optimized to achieve high yields and purity of the product, making it suitable for large-scale production.
Scientific Research Applications
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
1-methyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-12-8(6-9(10)11-12)7-13-2-4-14-5-3-13/h6H,2-5,7H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRIDYAGASMSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)
![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)

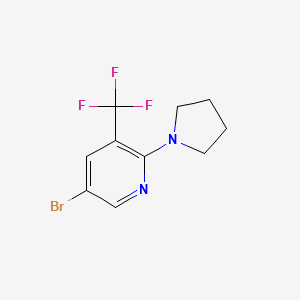
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)
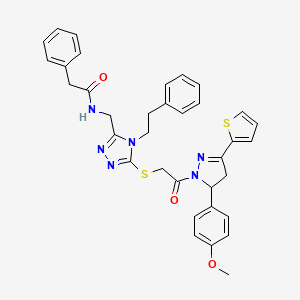
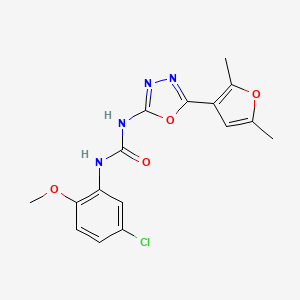
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)
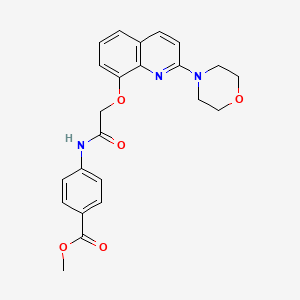
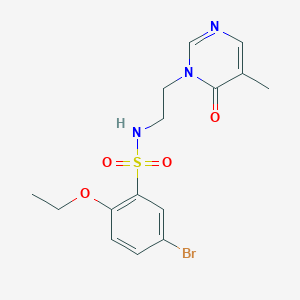
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)